2-[2-(Methylamino)ethyl]benzoic acid hydrochloride
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Overview
Description
2-[2-(Methylamino)ethyl]benzoic acid hydrochloride is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a methylamino group attached to the ethyl chain of the benzoic acid structure. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride typically involves the methylation of 2-(aminoethyl)benzoic acid. One common method includes the reaction of 2-(aminoethyl)benzoic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically obtained through crystallization and subsequent drying processes .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylamino)ethyl]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-[2-(Methylamino)ethyl]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. This compound may act as an inhibitor or activator of enzymes, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(methylamino)benzoate: This compound is similar in structure but has a methyl ester group instead of a carboxylic acid.
Ethyl 2-(methylamino)benzoate: Similar to the above, but with an ethyl ester group.
2-(Methylamino)benzoic acid: Lacks the ethyl chain present in 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride.
Uniqueness
This compound is unique due to its specific structure, which allows for distinct interactions with biological molecules and its versatility in various chemical reactions. Its hydrochloride form enhances its solubility and stability, making it suitable for diverse applications .
Properties
IUPAC Name |
2-[2-(methylamino)ethyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-7-6-8-4-2-3-5-9(8)10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQPVLRMCVHENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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